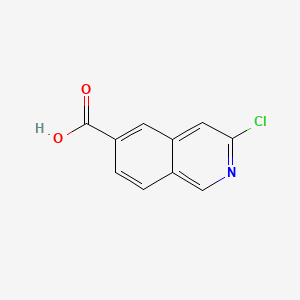

3-Chloroisoquinoline-6-carboxylic acid

Overview

Description

3-Chloroisoquinoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C10H6ClNO2. It is a derivative of isoquinoline, featuring a chlorine atom at the 3-position and a carboxylic acid group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroisoquinoline-6-carboxylic acid typically involves the chlorination of isoquinoline derivatives followed by carboxylation. One common method is the reaction of 3-chloroisoquinoline with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst . Another approach involves the use of phthalimide as a starting material, which undergoes rearrangement under strong alkaline conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, aldehydes, and substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloroisoquinoline-6-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

3-Chloroisoquinoline: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain biological contexts.

6-Carboxyisoquinoline: Does not have the chlorine atom, which may affect its binding properties and reactivity.

Quinoline-4-carboxylic acid: A different positional isomer with distinct chemical and biological properties.

Uniqueness

3-Chloroisoquinoline-6-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

3-Chloroisoquinoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C10H6ClNO2. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative analyses with related compounds.

1. Overview of Biological Activity

This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Its structural components—a chlorine atom at the 3-position and a carboxylic acid group at the 6-position—contribute to its reactivity and interaction with biological targets.

1.1 Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying its antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

1.2 Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. This apoptotic effect is linked to its ability to modulate specific signaling pathways associated with cell survival and proliferation .

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with enzyme active sites, enhancing binding affinity and inhibiting enzymatic activity.

- Halogen Bonding : The chlorine atom may participate in halogen bonding, which can stabilize the compound's interaction with target proteins.

These interactions can modulate the activity of target proteins, leading to various biological effects, including antimicrobial and anticancer activities .

3. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloroisoquinoline | Lacks carboxylic acid group | Less polar, potentially less reactive |

| 6-Carboxyisoquinoline | No chlorine atom | Different binding properties |

| Quinoline-4-carboxylic acid | Different positional isomer | Distinct chemical properties |

The presence of both the chlorine atom and the carboxylic acid group in this compound contributes to its enhanced reactivity and biological activity compared to these similar compounds.

4. Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Study on Antimicrobial Activity : A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .

- Anticancer Evaluation : In vitro testing on various cancer cell lines revealed that treatment with this compound resulted in significant cell death through apoptosis induction, suggesting its potential utility in cancer therapy .

5. Conclusion

This compound is a promising compound with notable biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features enhance its reactivity and interaction with biological targets, paving the way for further research into its therapeutic applications. Continued investigation into its mechanisms of action and potential clinical applications will be crucial in harnessing its full potential in drug development.

Properties

IUPAC Name |

3-chloroisoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-4-8-3-6(10(13)14)1-2-7(8)5-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHYBNUDOGWNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.